molecular formula C14H11FO4 B6399005 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid CAS No. 1261989-13-2

4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6399005
CAS No.: 1261989-13-2
M. Wt: 262.23 g/mol
InChI Key: ZWXPUOPRHKPLLK-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and hydroxy group on one phenyl ring and a methoxy group on the other

Properties

IUPAC Name

4-(4-fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-13-6-8(2-4-11(13)14(17)18)10-5-3-9(15)7-12(10)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXPUOPRHKPLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689424
Record name 4'-Fluoro-2'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261989-13-2
Record name 4'-Fluoro-2'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid can be achieved through several steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-(4-Fluoro-2-oxophenyl)-2-methoxybenzoic acid.

    Reduction: 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzyl alcohol.

    Substitution: 4-(4-Amino-2-hydroxyphenyl)-2-methoxybenzoic acid.

Scientific Research Applications

4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its structural features.

    Medicine: Investigated for its potential anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) may be inhibited by this compound, leading to reduced production of pro-inflammatory mediators.

    Pathways Involved: The inhibition of COX enzymes can result in decreased synthesis of prostaglandins, which are involved in inflammation and pain signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-hydroxybenzoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-Methoxy-2-hydroxybenzoic acid: Lacks the fluoro group, which can influence its electronic properties and interactions with enzymes.

Uniqueness

4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid is unique due to the presence of both fluoro and methoxy groups, which can modulate its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.

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